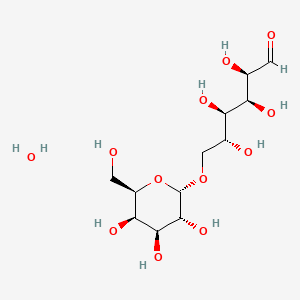

D(+)-Melibiose monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D(+)-Melibiose monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C12H22O11.H2O and its molecular weight is 360.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 360.12677620 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

D(+)-Melibiose monohydrate is a disaccharide composed of galactose and glucose units. It is primarily targeted by enzymes known as glycoside hydrolases, which are responsible for breaking down complex carbohydrates . These enzymes are found in various organisms, including bacteria, yeast, and humans .

Mode of Action

This compound is hydrolyzed by the enzyme β-galactosidase, which cleaves the glycosidic bond between the galactose and glucose units . This results in the release of these monosaccharides, which can then be further metabolized to produce energy .

Biochemical Pathways

The monosaccharides produced from the hydrolysis of this compound enter glycolysis, a biochemical pathway that converts glucose into pyruvate, producing ATP in the process . Galactose, on the other hand, enters the Leloir pathway, where it is converted into glucose-1-phosphate and then further metabolized .

Pharmacokinetics

It is known that after ingestion, disaccharides like melibiose are broken down into their constituent monosaccharides in the small intestine before being absorbed into the bloodstream . The rate of absorption and subsequent metabolism can be influenced by various factors, including the individual’s metabolic rate, the presence of other nutrients, and the specific characteristics of the disaccharide itself .

Result of Action

The hydrolysis of this compound provides a source of energy for the organism. The monosaccharides produced can be used in various metabolic processes, contributing to the synthesis of other biomolecules, energy production, and the maintenance of blood glucose levels .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of β-galactosidase, the enzyme that hydrolyzes melibiose, can be affected by factors such as pH and temperature . Additionally, the presence of other sugars can influence the rate of melibiose hydrolysis, as they may compete for the same enzyme .

Biochemische Analyse

Biochemical Properties

D(+)-Melibiose monohydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it can be broken down by certain strains of Saccharomyces pastorianus, but not by Saccharomyces cerevisiae . This characteristic may be shared among other bacteria, giving this compound an ability to differentiate bacterial species .

Cellular Effects

It has been observed to have moderate protective effects on anti-pig antibodies in pig kidney cells

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;/h1,4-12,14-21H,2-3H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIDEFLSUMQFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-](/img/structure/B3029350.png)

![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)

![[2,2'-Bipyridine]-5,5'-diyldimethanol](/img/structure/B3029366.png)

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)